2-(1H-benzo[d]imidazol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone
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Description
2-(1H-benzo[d]imidazol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of research fields.
Scientific Research Applications
Corrosion Inhibition The application of imidazole-based molecules, including those related to 2-(1H-benzo[d]imidazol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone, in corrosion inhibition has been extensively studied. Research on carbon steel corrosion inhibition in acidic media by imidazole derivatives demonstrated significant efficiency improvements, suggesting the potential of such compounds in protective coatings and industrial maintenance (Costa et al., 2021).
Antimicrobial and Antifungal Activities The antimicrobial and antifungal properties of benzimidazole derivatives have been investigated, revealing their potential as therapeutic agents. A study synthesized novel (benzo[b]thienyl)methyl ethers showing promising antimycotic activity, highlighting the versatility of benzimidazole compounds in developing new antifungal drugs (Raga et al., 1992).
Electrochemical, Electrical, and Optical Properties Research into the electrochemical, electrical, and optical properties of oligobenzimidazoles, including compounds structurally related to 2-(1H-benzo[d]imidazol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone, has opened new avenues in materials science. These studies offer insights into the potential use of such compounds in electronic devices and materials engineering (Anand & Muthusamy, 2018).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-20-12-6-8-17(9-7-12)15(19)10-18-11-16-13-4-2-3-5-14(13)18/h2-5,11-12H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOUHBQTVMBMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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